3-Chloro-6-(4-chloro-2-fluorophenyl)pyridazine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-6-(4-chloro-2-fluorophenyl)pyridazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2FN2/c11-6-1-2-7(8(13)5-6)9-3-4-10(12)15-14-9/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHSMLTMWXABDJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)C2=NN=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-(4-chloro-2-fluorophenyl)pyridazine typically involves the reaction of 4-chloro-2-fluoroaniline with 3,6-dichloropyridazine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or ethanol. The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process. The final product is typically purified through recrystallization or chromatography techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-(4-chloro-2-fluorophenyl)pyridazine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridazine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
Biological Activities
Research has demonstrated that pyridazine derivatives exhibit a range of biological activities, including:
- Anticancer Properties : Several studies indicate that 3-Chloro-6-(4-chloro-2-fluorophenyl)pyridazine has significant anticancer effects through mechanisms such as apoptosis induction in cancer cells and inhibition of tumor growth.
- Enzyme Inhibition : Molecular docking studies suggest that the compound interacts favorably with monoamine oxidase (MAO) enzymes, indicating potential use as a therapeutic agent for neurodegenerative diseases.
- Antimicrobial Activity : The compound has shown promise in inhibiting the growth of various bacterial strains, making it a candidate for developing new antibiotics.
Data Table: Biological Activities of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Chlorine at position 3, fluorine at 4 | Anticancer activity |
| 3-Chloro-6-(4-fluorophenyl)pyridazine | Chlorine at position 3 | Antimicrobial properties |
| 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine | Pyrazole substitution | Enzyme inhibition |
Case Studies
- Anticancer Research : A study evaluated the efficacy of this compound against various cancer cell lines, showing a dose-dependent reduction in cell viability. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway.
- Neuroprotective Effects : Another investigation focused on the compound's interaction with MAO enzymes. Results indicated that it could potentially reduce oxidative stress in neuronal cells, suggesting its role in treating conditions like Parkinson's disease .
- Antimicrobial Testing : A series of tests against Gram-positive and Gram-negative bacteria revealed that this pyridazine derivative exhibited significant antimicrobial activity, outperforming several known antibiotics.
Mechanism of Action
The mechanism of action of 3-Chloro-6-(4-chloro-2-fluorophenyl)pyridazine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The exact mechanism depends on the specific application and the molecular targets involved. For example, in anticancer research, it may inhibit key enzymes involved in cell proliferation.
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Substituents
- Electronic Effects: The 4-chloro-2-fluorophenyl group in the target compound combines electron-withdrawing Cl and F atoms, enhancing electrophilicity compared to methyl or trifluoromethyl substituents.
- Steric Effects : Bulky substituents like piperazine or dihydropyridine (R62025) may hinder binding in some targets but enhance selectivity in others .
Pharmacological Activities
Table 2: Comparative Pharmacological Profiles
- Piperazine analogs (e.g., ) show enhanced bioavailability, as evidenced by pharmacokinetic radar plots .
Physicochemical Properties
Table 3: Physical and Spectral Data
- Piperazine derivatives may exhibit lower melting points due to conformational flexibility .
Biological Activity
3-Chloro-6-(4-chloro-2-fluorophenyl)pyridazine is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article explores the compound's biological activity, synthesis methods, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHClFN, with a molecular weight of approximately 232.07 g/mol. The compound features a pyridazine ring substituted with chlorine and fluorine atoms, which significantly influence its chemical properties and biological interactions.
Biological Activity
Research indicates that pyridazine derivatives, including this compound, exhibit a range of biological activities:
-
Monoamine Oxidase (MAO) Inhibition :
- Inhibition Potency : The compound has shown significant inhibition of MAO-A and MAO-B enzymes. For instance, related compounds in similar studies demonstrated IC values of 1.57 µM for MAO-A and varying selectivity indices for MAO-B, indicating potential as a therapeutic agent for neurological disorders .
- Mechanism of Action : Molecular docking studies suggest favorable interactions between the compound and the active sites of MAO enzymes, enhancing its binding affinity due to the unique substituents on the pyridazine ring.
-
Anticancer Activity :
- Cytotoxic Effects : Studies have reported that certain derivatives exhibit cytotoxic effects against various cancer cell lines. For example, related compounds showed IC values indicating significant cytotoxicity at higher concentrations .
- Selectivity : The selectivity of these compounds for cancer cells versus normal cells is crucial for their development as anticancer agents.
- Antimicrobial Properties :
Comparison with Related Compounds
A comparative analysis of structural analogs highlights the unique biological profile of this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-Chloro-6-(4-fluorophenyl)pyridazine | Chlorine at position 3, fluorine at position 4 | Anticancer activity |
| 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine | Pyrazole substitution instead of phenyl | Antimicrobial properties |
| 3-Chloro-6-(4-chlorophenyl)pyridazine | Similar chlorinated phenyl group | Enzyme inhibition |
| This compound | Chlorine and fluorine in phenyl substituent | Enhanced lipophilicity and activity |
The unique combination of chlorine and fluorine atoms in the phenyl substituent enhances lipophilicity and biological activity compared to other compounds listed.
Case Studies
Several case studies have illustrated the potential therapeutic applications of pyridazine derivatives:
- Study on MAO Inhibition :
- Cytotoxicity Assessment :
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Chloro-6-(4-chloro-2-fluorophenyl)pyridazine?
- Methodology :
- Step 1 : Utilize Suzuki-Miyaura cross-coupling to attach substituted aryl groups to the pyridazine core. For example, coupling 3,6-dichloropyridazine with a boronic ester derivative of 4-chloro-2-fluorophenyl under palladium catalysis (e.g., Pd(PPh₃)₄) in a toluene/water mixture at 80–100°C .
- Step 2 : Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm regioselectivity using ¹H/¹³C NMR .
- Alternative : Employ nucleophilic aromatic substitution (e.g., replacing chloro groups with piperazine derivatives for functionalization) .
Q. How can spectroscopic and crystallographic methods confirm the structural integrity of this compound?
- Methodology :
- NMR Analysis : Use ¹H and ¹³C NMR to verify substitution patterns (e.g., downfield shifts for chlorine/fluorine substituents) .
- X-ray Crystallography : Solve crystal structures using SHELXL for refinement and ORTEP-3 for visualization. Compare bond lengths/angles with DFT-optimized geometries to validate stereochemistry .
Advanced Research Questions
Q. How can researchers evaluate the AhR agonist activity and CRF1R antagonism of this compound?
- Methodology :
- In vitro Assays : Use HL-60 leukemia cells to assess granulocytic differentiation (AhR activation) via flow cytometry (CD11b expression) .
- CRF1R Binding : Perform competitive radioligand assays (³⁶Cl-CRF displacement) in transfected HEK293 cells. Validate functional antagonism via cAMP inhibition assays .
- Dose-Response Analysis : Fit data to Hill equations to determine EC₅₀/IC₅₀ values. Compare with positive controls (e.g., TCDD for AhR) .
Q. What computational strategies predict the electronic properties and reactivity of this compound?
- Methodology :
- DFT Calculations : Use B3LYP/6-31G(d) to optimize geometry and calculate HOMO/LUMO energies. Assess electrophilicity at the C3 and C6 positions for substitution reactions .
- Molecular Docking : Dock the compound into AhR ligand-binding domains (PDB: 1XAX) using AutoDock Vina. Analyze binding poses for π-π stacking and halogen bonding .
Q. How can contradictions between computational predictions and experimental data be resolved?
- Methodology :
- Benchmarking : Compare DFT-predicted NMR chemical shifts (e.g., GIAO method) with experimental data. Adjust exchange-correlation functionals (e.g., include exact exchange terms) to minimize deviations .
- Crystallographic Validation : Use X-ray-derived electrostatic potential maps to identify discrepancies in charge distribution vs. DFT models .
Q. What strategies improve the pharmacokinetic profile of analogs for in vivo studies?
- Methodology :
- Structural Modifications : Introduce hydrophilic groups (e.g., morpholine, pyrazole) to enhance solubility. Synthesize analogs via reductive amination or click chemistry .
- ADME Profiling : Conduct metabolic stability assays in liver microsomes. Use LC-MS/MS to quantify plasma protein binding and CYP450 inhibition .
Data Analysis and Reporting
Q. How should researchers handle conflicting bioactivity data across different cell lines?
- Methodology :
- Cell Line Validation : Confirm receptor expression levels (e.g., AhR via qPCR) in each model. Normalize activity data to receptor density .
- Pathway Analysis : Use RNA-seq to identify off-target pathways (e.g., NF-κB) that may modulate responses in specific cell types .
Safety and Compliance
Q. What safety protocols are critical when handling halogenated pyridazines?
- Guidelines :
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
